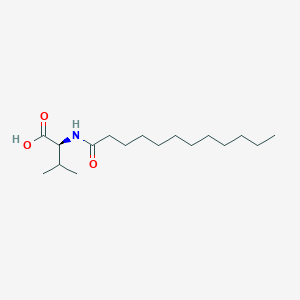
Magnesium titanium oxide (Mg2TiO4)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium titanium oxide, also known as magnesium titanate, is an inorganic compound with the chemical formula Mg2TiO4. It is a member of the spinel group of minerals and is known for its high thermal stability, mechanical strength, and dielectric properties. This compound is commonly used in various industrial applications, including ceramics, electronics, and as a catalyst in chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: Magnesium titanium oxide can be synthesized through several methods, including solid-state reactions, sol-gel processes, and hydrothermal synthesis. The solid-state reaction involves mixing magnesium oxide (MgO) and titanium dioxide (TiO2) powders, followed by calcination at high temperatures (typically around 1200-1400°C) to form the desired compound . The sol-gel process involves the hydrolysis and polycondensation of metal alkoxides, resulting in a homogeneous gel that is then calcined to obtain the oxide . Hydrothermal synthesis involves reacting magnesium and titanium precursors in an aqueous solution at elevated temperatures and pressures to form the oxide .
Industrial Production Methods: In industrial settings, magnesium titanium oxide is typically produced using the solid-state reaction method due to its simplicity and cost-effectiveness. The raw materials, magnesium oxide and titanium dioxide, are readily available and inexpensive. The reaction is carried out in large rotary kilns or furnaces, where the mixed powders are heated to the required temperature to achieve the desired phase formation.
化学反应分析
Types of Reactions: Magnesium titanium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Magnesium titanium oxide can be oxidized in the presence of oxygen at high temperatures to form higher oxides.
Reduction: It can be reduced using hydrogen or carbon monoxide at elevated temperatures to produce lower oxides or elemental metals.
Substitution: Substitution reactions can occur when magnesium or titanium ions are replaced by other metal ions in the crystal lattice, altering the compound’s properties.
Major Products Formed:
Oxidation: Higher oxides such as MgTiO3.
Reduction: Lower oxides or elemental magnesium and titanium.
Substitution: Modified spinel structures with different metal ions.
科学研究应用
Magnesium titanium oxide has a wide range of scientific research applications due to its unique properties:
Chemistry: It is used as a catalyst in various chemical reactions, including the synthesis of organic compounds and the decomposition of pollutants.
Medicine: Its dielectric properties make it suitable for use in medical devices, such as sensors and diagnostic equipment.
作用机制
The mechanism of action of magnesium titanium oxide depends on its application. In catalytic processes, it provides active sites for the adsorption and reaction of reactant molecules, facilitating the conversion to desired products. In electronic applications, its dielectric properties enable it to store and transfer electrical energy efficiently. In biomedical applications, its biocompatibility and stability allow it to interact with biological systems without causing adverse effects.
相似化合物的比较
Magnesium titanium oxide can be compared with other similar compounds, such as:
Magnesium oxide (MgO): While magnesium oxide has excellent thermal stability and is widely used as a refractory material, it lacks the dielectric properties of magnesium titanium oxide.
Titanium dioxide (TiO2): Titanium dioxide is known for its photocatalytic properties and is used in applications such as water purification and self-cleaning surfaces. it does not possess the same mechanical strength and dielectric properties as magnesium titanium oxide.
Zinc titanate (Zn2TiO4): Zinc titanate is another spinel compound with similar properties to magnesium titanium oxide but has different applications due to its unique chemical and physical characteristics.
Magnesium titanium oxide stands out due to its combination of thermal stability, mechanical strength, and dielectric properties, making it a versatile material for various applications.
属性
CAS 编号 |
12032-52-9 |
|---|---|
分子式 |
Mg2O4Ti |
分子量 |
160.48 g/mol |
IUPAC 名称 |
dimagnesium;oxygen(2-);titanium(4+) |
InChI |
InChI=1S/2Mg.4O.Ti/q2*+2;4*-2;+4 |
InChI 键 |
PRCGQSJBGXSCER-UHFFFAOYSA-N |
SMILES |
[OH-].[OH-].[OH-].[OH-].[Mg+2].[Mg+2].[Ti] |
规范 SMILES |
[O-2].[O-2].[O-2].[O-2].[Mg+2].[Mg+2].[Ti+4] |
Key on ui other cas no. |
12032-52-9 |
同义词 |
dimagnesium titanium tetraoxide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![4-methoxy-N'-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B86826.png)




